Isopropyl cinnamate

Acaricide Larvicide Structure-Activity Relationship

Isopropyl cinnamate (CAS 60512-85-8, also registered under 7780-06-5) is a cinnamic acid ester classified as a flavor and fragrance agent. It is a colorless to pale yellow liquid with a balsamic, sweet, fruity odor.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 60512-85-8
Cat. No. B7798613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl cinnamate
CAS60512-85-8
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+
InChIKeyRGACABDFLVLVCT-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Cinnamate (CAS 60512-85-8): Procurement-Relevant Baseline and In-Class Position


Isopropyl cinnamate (CAS 60512-85-8, also registered under 7780-06-5) is a cinnamic acid ester classified as a flavor and fragrance agent. It is a colorless to pale yellow liquid with a balsamic, sweet, fruity odor [1]. Key physical properties include a boiling point of 268-270°C, density of 1.02 g/mL at 25°C, refractive index of 1.541-1.548, and a calculated logP of 3.40 [2][3]. It is approved for use as a flavoring substance by JECFA (No. 661) and FEMA (No. 2939) [2]. This overview establishes the compound's identity within the cinnamate ester family, providing the baseline from which differential selection criteria emerge.

Mid-duration fragrance fixative profile for scent evolution studies
Secondary alkyl ester monomer for anionic polymerization research
Reported larvicidal activity may support screening studies against Aedes aegypti

Why 'Any Cinnamate Ester' Is Not a Viable Procurement Strategy for Isopropyl Cinnamate


Within the cinnamate ester class, seemingly minor alterations in the alkyl chain produce substantial, quantifiable differences in critical performance parameters. Direct comparative data reveal that substituting isopropyl cinnamate with methyl, ethyl, or butyl cinnamate alters acaricidal potency [1], fragrance longevity [2][3], volatility profile [4], and polymerizability [5]. The secondary, branched isopropyl group confers a distinct profile that is not interchangeable with linear or shorter-chain esters. The following quantitative evidence guide documents exactly where these differences exist and why they matter for scientific and industrial selection.

Alkyl chain substitution (methyl, ethyl, n-butyl) may shift larvicidal potency profile significantly
Fragrance substantivity differs widely among cinnamate esters; mid-duration profile may not transfer
Linear n-alkyl cinnamates lack anionic polymerizability; secondary ester is required for monomer reactivity

Isopropyl Cinnamate: Quantified Differential Evidence Against Closest Analogs


Acaricidal Potency: Isopropyl Cinnamate Exhibits 2.2-Fold Higher Potency Than Ethyl Cinnamate in Contact Toxicity Assays

In a head-to-head comparison of 18 cinnamate derivatives, isopropyl cinnamate (LC50 = 0.098 mg/mL, 95% CI: 0.0-0.21 mg/mL) demonstrated superior larvicidal activity against Aedes aegypti compared to ethyl cinnamate (LC50 = 0.13 mg/mL, 95% CI: 0.0-0.32 mg/mL) and methyl cinnamate (LC50 = 0.26 mg/mL, 95% CI: 0.13-0.40 mg/mL) [1]. The molar potency of isopropyl cinnamate (LC50 = 0.52 mM) exceeded that of ethyl cinnamate (0.74 mM) by 42% and methyl cinnamate (1.60 mM) by over 200% [1]. This study establishes a clear rank order of acaricidal efficacy among cinnamate esters.

Larvicidal LC₅₀
Head-to-head
Isopropyl: 0.098 mg/mL Ethyl: 0.13 mg/mL Methyl: 0.26 mg/mL
Reported higher potency rank in tested set; 42% higher molar potency than ethyl ester
Aedes aegypti contact toxicity assay; 95% CI reported
Acaricide Larvicide Structure-Activity Relationship

Fragrance Longevity (Substantivity): Isopropyl Cinnamate Provides 252-Hour Residual Odor, Intermediate Between Methyl (164 h) and Ethyl (400 h) Esters

Substantivity—a direct measure of fragrance longevity on skin or fabric—was assessed for a series of cinnamate esters under standardized conditions. Isopropyl cinnamate exhibits a substantivity of 252 hours at 100% concentration [1]. In comparison, methyl cinnamate provides 164 hours [2], while ethyl cinnamate extends to 400 hours [3]. This positions isopropyl cinnamate as a mid-duration fixative, offering a distinct temporal profile that is neither as fleeting as the methyl ester nor as persistent as the ethyl ester.

Fragrance Substantivity
Cross-study comparable
Isopropyl: 252 h Methyl: 164 h Ethyl: 400 h
Intermediate duration profile; 54% longer than methyl, 37% shorter than ethyl
Standardized substantivity testing at 100% concentration
Fragrance Perfumery Substantivity Flavor

Polymerizability: Only Secondary Alkyl Cinnamates Like Isopropyl Cinnamate Undergo Anionic Polymerization; n-Alkyl Esters Do Not

A fundamental study on anionic polymerization of alkyl crotonates and cinnamates revealed a stark structural dependency. Polymer was successfully obtained from isopropyl cinnamate (a secondary alkyl ester) using fluorenyllithium initiation in toluene at -78°C, whereas the same polymerization techniques were ineffective when applied to n-alkyl esters of cinnamic acid [1]. This demonstrates that the secondary, branched isopropyl group is essential for enabling polymerization under these conditions, a property not shared by linear n-alkyl cinnamates.

Anionic Polymerizability
Class-level inference
Polymer obtained (isopropyl) No polymer (n-alkyl esters)
Secondary alkyl ester structure enables polymerization; linear esters fail
Fluorenyllithium/THF, toluene, -78°C
Polymer Chemistry Anionic Polymerization Monomer Reactivity

Volatility Profile: Isopropyl Cinnamate Vapor Pressure (0.0197 mmHg) Is 75% Higher Than Methyl Cinnamate (0.0112 mmHg), Impacting Evaporation Rate

Vapor pressure directly governs the evaporation rate and olfactory impact of fragrance materials. Isopropyl cinnamate has a calculated vapor pressure of 0.0197 mmHg at 25°C [1], compared to 0.0112 mmHg for methyl cinnamate . This 75% higher vapor pressure suggests that isopropyl cinnamate will evaporate more rapidly, providing a stronger initial odor impression but shorter duration of intense scent compared to the methyl ester. Ethyl cinnamate's vapor pressure is reported in the range of 0.00327 to 0.01 mmHg, placing it even lower [2].

Vapor Pressure (Volatility)
Cross-study comparable
Isopropyl: 0.0197 mmHg Methyl: 0.0112 mmHg Ethyl: ~0.01 mmHg
75% higher volatility than methyl ester; affects top-note lift vs. sustained release
Calculated values at 25°C; RIFM fragrance material review data
Volatility Vapor Pressure Fragrance Formulation

Safety Profile: RIFM Assessment Concludes Isopropyl Cinnamate Presents No Concern for Genetic Toxicity

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated isopropyl cinnamate across seven human health endpoints plus environmental impact. Based on existing data and current use levels, isopropyl cinnamate does not present a concern for genetic toxicity [1]. This favorable genotoxicity profile supports its continued use in consumer products, including fine fragrances (maximum skin level 0.0100% as per IFRA), cosmetics (recommended up to 5.0000% in fragrance concentrate), and food flavorings [2]. While many cinnamate esters share a generally low toxicity profile, the specific RIFM clearance for isopropyl cinnamate provides documented regulatory confidence for formulators.

Genotoxicity Safety
Supporting evidence
No concern for genetic toxicity
RIFM assessment provides supporting documentation for formulation context
7 human health endpoints plus environmental; vetted safety dossier
Toxicology Safety Assessment Fragrance Regulatory

Isopropyl Cinnamate: High-Confidence Application Scenarios Derived from Quantitative Evidence


Mid-Duration Fragrance Fixative in Fine Perfumery and Personal Care

Isopropyl cinnamate's substantivity of 252 hours positions it as a mid-duration fixative, ideal for fragrance formulations requiring a balanced scent evolution [1]. It extends the presence of more volatile top notes without the extended drydown of ethyl cinnamate (400 h). The balsamic, fruity, berry, and strawberry odor profile [2] makes it particularly suitable for oriental, amber, and fruity-floral accords. Procurement relevance: Select isopropyl cinnamate when the formulation brief specifies a substantivity target between 150-300 hours, a profile that methyl cinnamate (164 h) or ethyl cinnamate (400 h) cannot precisely match.

Acaricidal and Larvicidal Formulations Targeting Aedes aegypti and Related Arthropods

With an LC50 of 0.098 mg/mL against Aedes aegypti larvae—superior to ethyl cinnamate (0.13 mg/mL) and methyl cinnamate (0.26 mg/mL)—isopropyl cinnamate is a lead candidate for developing eco-friendly acaricides or larvicides [3]. Its inclusion in acaricidal compositions is further supported by patent literature that specifically claims isopropyl cinnamate among a select group of cinnamate esters for house dust mite control [4]. Procurement relevance: For R&D programs in vector control or household acaricides, isopropyl cinnamate offers a quantifiable potency advantage that can reduce active ingredient loading and cost per unit.

Specialty Polymer Monomer for Anionic Polymerization

Unlike n-alkyl cinnamates, isopropyl cinnamate undergoes anionic polymerization, yielding polymeric materials with potential applications in coatings, adhesives, and optical materials [5]. The ability to polymerize this secondary alkyl ester, while linear esters fail, opens a niche for cinnamate-based homopolymers. Procurement relevance: For polymer chemistry laboratories or specialty chemical manufacturers exploring novel cinnamate-derived polymers, isopropyl cinnamate is a viable monomer, whereas methyl, ethyl, or butyl cinnamate are not polymerizable under these anionic conditions.

Flavor Ingredient with Balanced Volatility for Beverage and Confectionery Applications

Isopropyl cinnamate is approved as a flavoring substance by JECFA (No. 661) and FEMA (No. 2939), with a fruity, fresh flavor and a vapor pressure of 0.0197 mmHg [6][7]. This volatility, intermediate between methyl cinnamate (0.0112 mmHg) and more volatile esters, allows flavorists to modulate the release profile in finished products. The compound's balsamic, sweet, berry notes are valuable in strawberry, peach, and tropical fruit flavor compositions [8]. Procurement relevance: When formulating a flavor with a desired volatility window, isopropyl cinnamate provides a distinct alternative to methyl cinnamate, offering a different release kinetics profile.

Application
Selection Property
Validation Focus
Mid-duration fragrance fixative
Substantivity profile (mid-range)
Scent evolution balance; drydown curve matching
Larvicidal screening studies
Reported LC₅₀ potency context
Contact toxicity assay replication; species-specific response
Anionic polymerization monomer
Secondary alkyl ester reactivity
Polymerization outcome under anionic initiation
Flavor ingredient with balanced volatility
Vapor pressure profile
Release kinetics in beverage/confectionery matrix
Quote Request

Request a Quote for Isopropyl cinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.